7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by a fused pyridine and pyrimidine ring system with a bromine atom at the 7th position and a methyl group at the 3rd position. It has garnered interest due to its potential biological activities and applications in various fields such as pharmaceuticals and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-3-bromopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically proceeds under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) has been reported, leading to the formation of 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Pharmaceuticals: It exhibits potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Sciences: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein, leading to inhibition of enzyme activity. Additionally, it may interact with receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine and methyl substituents but shares the core structure.
3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but without the bromine atom.
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but without the methyl group.
Uniqueness
7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both bromine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
7-bromo-3-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-6-4-11-8-3-2-7(10)5-12(8)9(6)13/h2-5H,1H3 |
InChI Key |
NUATZJJKSHCJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=CN2C1=O)Br |
Origin of Product |
United States |
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